Cyclopentyl 2,3-dichlorophenyl ketone
CAS No.: 898791-78-1
Cat. No.: VC2286111
Molecular Formula: C12H12Cl2O
Molecular Weight: 243.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898791-78-1 |
|---|---|
| Molecular Formula | C12H12Cl2O |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | cyclopentyl-(2,3-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C12H12Cl2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
| Standard InChI Key | QFUMUKCHMKLPAE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
| Canonical SMILES | C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
Cyclopentyl 2,3-dichlorophenyl ketone has a well-defined molecular identity with the following parameters:
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CAS Number: 898791-78-1
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Molecular Formula: C₁₂H₁₂Cl₂O
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Molecular Weight: 243.12900 g/mol
The structure consists of a cyclopentyl ring joined to a carbonyl group, which connects to a phenyl ring substituted with chlorine atoms at positions 2 and 3. This arrangement creates a molecule with unique electronic distribution and reactivity potential.
Physicochemical Properties
Several key physicochemical properties have been reported for cyclopentyl 2,3-dichlorophenyl ketone:
The LogP value of 4.36630 indicates significant lipophilicity, suggesting that the compound has greater solubility in organic solvents than in aqueous solutions. This property has important implications for its behavior in biological systems, potential environmental fate, and applications in organic synthesis.
Table 1: Key Physicochemical Properties of Cyclopentyl 2,3-dichlorophenyl ketone
| Property | Value | Reference |
|---|---|---|
| CAS Number | 898791-78-1 | |
| Molecular Formula | C₁₂H₁₂Cl₂O | |
| Molecular Weight | 243.12900 g/mol | |
| Exact Mass | 242.02700 Da | |
| PSA | 17.07000 | |
| LogP | 4.36630 | |
| HS Code | 2914700090 |
Synthesis Methods
Recent Advances in the Synthesis of Related Compounds
Recent research has identified novel synthetic routes for structurally related compounds that might have relevance for cyclopentyl 2,3-dichlorophenyl ketone. A study reported a new process for synthesizing 2-chlorophenyl cyclopentyl ketone (a ketamine precursor) from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde . This approach, involving hydrazone chemistry, represents an alternative synthetic pathway that might be adaptable for the synthesis of cyclopentyl 2,3-dichlorophenyl ketone using 2,3-dichlorobenzaldehyde as the starting material.
Analytical Characterization
Identification and Characterization Methods
For compounds like cyclopentyl 2,3-dichlorophenyl ketone, several analytical techniques are typically employed for identification, characterization, and detection:
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Gas chromatography-mass spectrometry (GC-MS)
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Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)
These methodologies allow for confident identification and quantification of the compound in various matrices, which is essential for both research and regulatory purposes.
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